molecular formula C5H2BrF2N B1517418 4-Bromo-3,5-difluoropyridine CAS No. 1092352-40-3

4-Bromo-3,5-difluoropyridine

Cat. No. B1517418
M. Wt: 193.98 g/mol
InChI Key: GUHHQICCMWFQAY-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluoropyridine is a chemical compound with the empirical formula C5H2BrF2N . It has a molecular weight of 193.98 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 4-Bromo-3,5-difluoropyridine involves electrophilic fluorination of 3,5-dibromo-4-formylpyridine . The compound can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-difluoropyridine consists of a pyridine ring with bromine and fluorine substituents . The SMILES string representation is Fc1cncc(F)c1Br .


Physical And Chemical Properties Analysis

4-Bromo-3,5-difluoropyridine is a solid with a density of 1.8±0.1 g/cm3 . It has a boiling point of 147.0±35.0 °C at 760 mmHg . The compound has a vapour pressure of 5.7±0.3 mmHg at 25°C and an enthalpy of vaporization of 36.8±3.0 kJ/mol . Its flash point is 42.7±25.9 °C .

Scientific Research Applications

Synthesis of Polyfunctional Heteroaromatic Derivatives

4-Bromo-3,5-difluoropyridine is utilized in palladium-catalyzed Suzuki cross-coupling reactions. This process leads to the synthesis of polyfunctional heteroaromatic derivatives, expanding the use of polybromofluoropyridine scaffolds (Benmansour et al., 2007).

Development of Novel Pyridine-Based Derivatives

The compound is a precursor in the Suzuki cross-coupling reaction for producing a series of novel pyridine derivatives. These derivatives show potential as chiral dopants for liquid crystals and have exhibited various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Spectroscopic and Optical Studies

Spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), along with density functional theory (DFT) studies of similar compounds, provide insights into the molecular structure and non-linear optical properties of 4-Bromo-3,5-difluoropyridine derivatives (Vural & Kara, 2017).

Applications in Metalloorganic Structures

4-Bromo-3,5-difluoropyridine is a key intermediate in synthesizing complex metalloorganic structures. These structures are valuable for tuning chelating and photophysical properties, demonstrating the compound's versatility in materials science (Ruiz-Crespo et al., 2022).

Synthesis of Heterocycles

The compound is used in the synthesis of various heterocycles, crucial in pharmaceuticals and materials science. It serves as a building block for creating structurally diverse molecules (Martins, 2002).

Creation of Complexes with Magnetic Properties

In inorganic chemistry, derivatives of 4-Bromo-3,5-difluoropyridine are used to create lanthanide-nitronyl nitroxide complexes with interesting magnetic properties, such as single-molecule magnet behavior (Xu et al., 2009).

Enantiomeric Resolution in Chiral Chemistry

This compound is involved in enantiomeric resolution studies, crucial for understanding chiral chemistry and developing drugs with specific stereochemistry (Ali et al., 2016).

Mass-Spectrometric Analysis in Biochemistry

4-Bromo-3,5-difluoropyridine derivatives are analyzed using mass spectrometry in biochemistry to understand protein-RNA interactions, demonstrating its role in molecular biology (Kramer et al., 2011).

Safety And Hazards

4-Bromo-3,5-difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

properties

IUPAC Name

4-bromo-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHHQICCMWFQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653357
Record name 4-Bromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-difluoropyridine

CAS RN

1092352-40-3
Record name 4-Bromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-difluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Benmansour - 2001 - etheses.dur.ac.uk
1- The synthesis of unusually substituted halo-fluoroheterocycles has been achieved. 2,4,6-Tribromo-3,5-difluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine were prepared from …
Number of citations: 4 etheses.dur.ac.uk

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